molecular formula C8H11NO3 B14235626 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- CAS No. 331258-83-4

2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)-

Cat. No.: B14235626
CAS No.: 331258-83-4
M. Wt: 169.18 g/mol
InChI Key: ZRPSPTUHERWCOJ-NKWVEPMBSA-N
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Description

2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is a chemical compound with a complex structure that includes an azetidine ring, a carboxaldehyde group, a methoxy group, and a propenyl group

Preparation Methods

The synthesis of 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds include other azetidine derivatives and carboxaldehyde-containing molecules Compared to these, 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methoxy and propenyl groups

Properties

CAS No.

331258-83-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2R,3R)-3-methoxy-4-oxo-1-prop-2-enylazetidine-2-carbaldehyde

InChI

InChI=1S/C8H11NO3/c1-3-4-9-6(5-10)7(12-2)8(9)11/h3,5-7H,1,4H2,2H3/t6-,7+/m0/s1

InChI Key

ZRPSPTUHERWCOJ-NKWVEPMBSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](N(C1=O)CC=C)C=O

Canonical SMILES

COC1C(N(C1=O)CC=C)C=O

Origin of Product

United States

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